molecular formula C7H2Cl2IN B13651382 3,5-Dichloro-4-iodobenzonitrile

3,5-Dichloro-4-iodobenzonitrile

Cat. No.: B13651382
M. Wt: 297.90 g/mol
InChI Key: IYVZHHQVKOUJRI-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-iodobenzonitrile is an organic compound with the molecular formula C7H2Cl2IN. It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine and iodine atoms at the 3, 5, and 4 positions, respectively. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-iodobenzonitrile typically involves the halogenation of benzonitrile derivatives. One common method includes the iodination of 3,5-dichlorobenzonitrile using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-iodobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3,5-Dichloro-4-iodobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-iodobenzonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of electron-withdrawing groups (chlorine and iodine) on the benzene ring enhances its reactivity towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-fluorobenzonitrile
  • 3,5-Dichloro-4-bromobenzonitrile
  • 3,5-Dichloro-4-methylbenzonitrile

Uniqueness

3,5-Dichloro-4-iodobenzonitrile is unique due to the presence of both chlorine and iodine substituents on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and specific electronic effects, which are not observed in similar compounds with different halogen substitutions .

Properties

Molecular Formula

C7H2Cl2IN

Molecular Weight

297.90 g/mol

IUPAC Name

3,5-dichloro-4-iodobenzonitrile

InChI

InChI=1S/C7H2Cl2IN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H

InChI Key

IYVZHHQVKOUJRI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)I)Cl)C#N

Origin of Product

United States

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